Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 93253-17-9
VCID: VC0135330
InChI: InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O
Molecular Formula: C₁₅H₂₇NO₁₁
Molecular Weight: 397.37

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

CAS No.: 93253-17-9

Cat. No.: VC0135330

Molecular Formula: C₁₅H₂₇NO₁₁

Molecular Weight: 397.37

* For research use only. Not for human or veterinary use.

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside - 93253-17-9

Specification

CAS No. 93253-17-9
Molecular Formula C₁₅H₂₇NO₁₁
Molecular Weight 397.37
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1
SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Introduction

Chemical Structure and Properties

Structural Features

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside possesses several distinctive structural features that define its chemical identity and biological significance:

  • A β-D-galactopyranoside unit with a methyl group at the anomeric carbon (C1)

  • A 2-acetamido-2-deoxy-β-D-glucopyranosyl (N-acetylglucosamine) unit

  • A β(1→3) glycosidic linkage connecting the C1 position of the glucosamine unit to the C3 position of the galactose unit

  • An acetamido (-NHCOCH₃) group at the C2 position of the glucosamine unit

These structural elements create a specific three-dimensional arrangement that is critical for the compound's recognition by enzymes, lectins, and other biological molecules. The β-configuration at both anomeric centers results in a specific spatial orientation that influences the compound's conformational properties and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside are essential for understanding its behavior in various research contexts:

PropertyCharacteristicSource
Molecular FormulaC₁₅H₂₇NO₁₁Derived from structure
CAS Number93253-17-9
Physical StateSolid (at ambient conditions)
Purity (commercial)≥98%
Storage ConditionsAmbient temperature
SolubilitySoluble in water and polar solventsTypical for glycosides
Optical RotationSpecific to β-anomeric configurationStructural feature

Reactivity

The reactivity of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside is primarily determined by the functional groups present in its structure:

  • The hydroxyl groups can undergo various transformations including:

    • Esterification reactions (acetylation, benzoylation)

    • Etherification (methylation, benzylation)

    • Oxidation to aldehydes or carboxylic acids

  • The acetamido group exhibits limited reactivity under mild conditions but can be hydrolyzed under strong acidic conditions to yield the free amine.

  • The glycosidic linkage is susceptible to acid-catalyzed hydrolysis, with the methyl glycoside showing greater stability compared to naturally occurring glycosides.

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside typically involves complex multistep processes requiring careful protection-deprotection strategies and stereoselective glycosylation reactions. Based on approaches for related compounds, several methodologies can be outlined:

Glycosylation-Based Synthesis

This approach involves the coupling of suitably protected monosaccharide building blocks through glycosylation reactions. The process typically requires:

  • Preparation of a glycosyl donor derived from 2-acetamido-2-deoxy-D-glucose (D-glucosamine)

  • Preparation of a suitably protected galactose acceptor with a free hydroxyl group at C3

  • Stereoselective glycosylation reaction to form the β(1→3) glycosidic linkage

  • Deprotection steps to yield the target compound

Evidence from related syntheses indicates that thioglycosides are often employed as glycosyl donors in these reactions. For instance, phenyl thioglycosides of 2-deoxy-2-phthalimido-D-glucopyranose have been used in similar glycosylation reactions catalyzed by iodonium ion (TfOH-NIS) .

Modification of Preformed Disaccharides

Another approach involves the modification of existing disaccharides to introduce the required functional groups and stereochemistry:

  • Starting with a readily available disaccharide precursor

  • Selective protection of specific hydroxyl groups

  • Introduction of the acetamido group at the appropriate position

  • Methylation of the anomeric position

  • Removal of protecting groups

Specific Synthetic Routes

Based on the synthesis of related compounds described in the literature, specific synthetic pathways for Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside can be proposed:

Route via Protected Intermediates

Research on related compounds suggests that a concise route could involve:

  • Conversion of 2-acetamido-2-deoxy-D-glucose to a furanose acetonide derivative

  • Expansion to the corresponding pyranose form

  • Selective protection and activation for glycosylation

  • Coupling with a suitably protected galactose acceptor

  • Methylation and deprotection steps

This approach is supported by research showing that "Mesylation of 1 provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-β-d-hexopyranosides (2 and 3) via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-β-d-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide."

Selective Protection Strategy

Another approach, inspired by the synthesis of benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside, involves:

  • Treatment of a galactosyl-glucosamine precursor with selective protecting groups

  • Creation of isopropylidene or silyl ether derivatives to mask specific hydroxyl groups

  • Strategic deprotection and functionalization steps

  • Final global deprotection

As demonstrated in related research: "Treatment of benzyl O-beta-D-galactopyranosyl-(1----3)-2-acetamido-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with tert-butylchlorodiphenylsilane afforded the 6'-O-tert-butyldiphenylsilyl ether, which was converted into the 3',4'-O-isopropylidene derivative."

Biological Significance

Structural Relevance to Natural Glycoconjugates

The structural features of Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside make it relevant to various natural glycoconjugates. The β(1→3) linkage between N-acetylglucosamine and galactose moieties resembles motifs found in:

  • Cell surface glycoproteins involved in cell recognition and adhesion

  • Specific glycolipid structures in cell membranes

  • Components of the extracellular matrix and connective tissues

Research Applications

Glycobiology Research

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside serves valuable functions in glycobiology research:

  • As a model compound for studying the structural and conformational properties of β(1→3)-linked disaccharides

  • For investigating the specificity of carbohydrate-binding proteins

  • In elucidating the mechanisms of glycosidases and glycosyltransferases

Synthetic Carbohydrate Chemistry

In synthetic carbohydrate chemistry, this compound has applications as:

  • A benchmark for developing new glycosylation methodologies

  • A building block for the synthesis of more complex oligosaccharides

  • A reference standard for analytical method development

Analytical Standards

The compound also serves important functions as an analytical standard:

  • For calibrating and validating analytical methods for carbohydrate analysis

  • As a reference compound for structural studies using NMR spectroscopy, mass spectrometry, and other techniques

  • For developing and optimizing separation methods for complex carbohydrates

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside have been reported in the literature:

CompoundStructural RelationshipKey DifferencesReference
Benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranosideRegioisomer with reversed glycosidic linkageBenzyl instead of methyl group, reversed sugar sequence
Methyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→3)-β-D-galactopyranosideExtended oligosaccharideAdditional monosaccharide unit, 2-O-methyl group
2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactoseStructural variantα-configuration at reducing end, free anomeric OH
Methyl 2-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-α-D-glucopyranosidePositional isomerDifferent glycosidic linkage position, different monosaccharide units

Structure-Activity Relationships

Comparative analysis of these related compounds provides insights into structure-activity relationships:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator